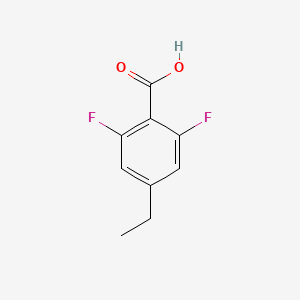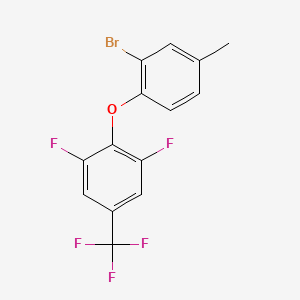
2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with 1,3-difluoro-5-(trifluoromethyl)benzene under specific conditions to yield the target compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding aniline derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)-ethylamine
- 2-(2-Bromo-4-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- 2-(2-Bromo-4-methylphenoxy)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylene}acetohydrazide
Uniqueness
Compared to similar compounds, 2-(2-Bromo-4-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the presence of both difluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H8BrF5O |
|---|---|
Peso molecular |
367.11 g/mol |
Nombre IUPAC |
2-(2-bromo-4-methylphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8BrF5O/c1-7-2-3-12(9(15)4-7)21-13-10(16)5-8(6-11(13)17)14(18,19)20/h2-6H,1H3 |
Clave InChI |
QUVKJRBAZPQLAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


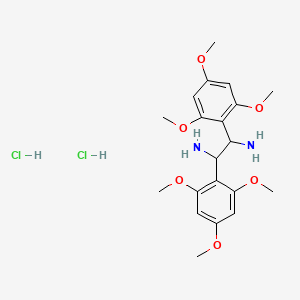

![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
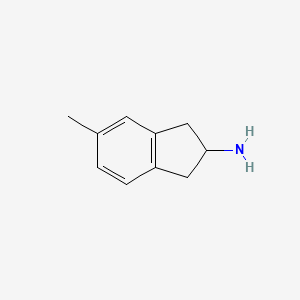

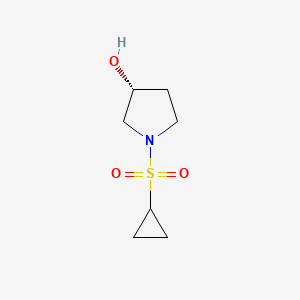
![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)
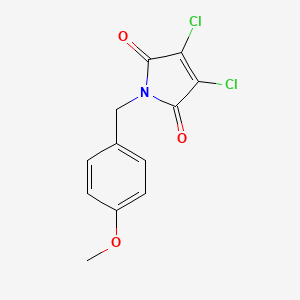


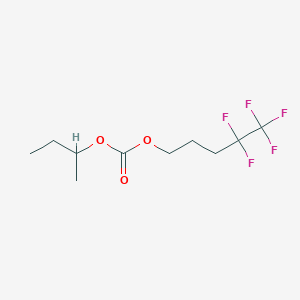
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)
